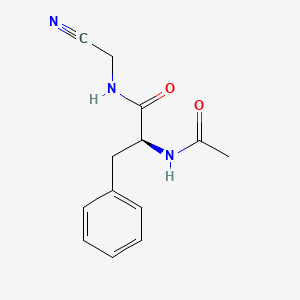

N-acetyl-phenylalanyl-glycine-nitrile

説明

N-Acetyl-phenylalanyl-glycine-nitrile is a synthetic dipeptide derivative composed of two amino acid residues: N-acetyl-phenylalanine and glycine-nitrile. The phenylalanine moiety is acetylated at the N-terminus, while the glycine residue is modified with a nitrile (-CN) group, replacing the typical carboxylic acid (-COOH) terminus. This structural modification confers unique physicochemical and reactive properties, making the compound of interest in medicinal chemistry and peptide-based drug design.

Molecular Formula: C₁₃H₁₅N₃O₃

Key Functional Groups:

- Acetyl group (CH₃CO-) at the N-terminal phenylalanine.

- Aromatic phenyl group (C₆H₅) from phenylalanine.

- Nitrile group (-CN) at the C-terminal glycine.

特性

分子式 |

C13H15N3O2 |

|---|---|

分子量 |

245.28 g/mol |

IUPAC名 |

(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

InChIキー |

ITHLBMBCVIAAIX-LBPRGKRZSA-N |

異性体SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N |

正規SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The cobalt-catalyzed process employs dicobalt octacarbonyl (Co₂(CO)₈) with promoters such as succinonitrile or trialkylphosphines. Key parameters include:

-

Temperature : 50–150°C

-

Pressure : 3.5–7 MPa (500–1000 psi)

-

Solvent : Ethyl acetate, dimethylformamide, or dioxane

-

Promoters : Succinonitrile (0.1–10 wt%) or tributylphosphine

In a representative example, Co₂(CO)₈ (1.36 g), n-Bu₃P (0.40 g), paraformaldehyde (2.0 g), and acetamide (5.9 g) in ethyl acetate yielded N-acetylglycine at 117°C over 4 hours with 78% selectivity. The nitrile variant could be synthesized by replacing acetamide with cyanamide or introducing HCN, though such modifications require rigorous safety protocols.

Challenges and Adaptations

-

Byproduct Formation : Bisamidal (a paraformaldehyde-acetamide condensate) is a common byproduct, necessitating purification via crystallization or filtration.

-

Catalyst Recovery : Cobalt remains in the solvent phase (76% recovery), enabling reuse but complicating product isolation.

Mixed Anhydride Coupling with α-Aminonitrile

The PhD thesis by Fanning and the papain inhibition study highlight peptide nitrile synthesis via mixed anhydride intermediates. For Ac-Phe-Gly-CN, this method involves coupling N-acetyl-phenylalanine with glycine nitrile.

Experimental Protocol

-

Activation of N-Acetyl-Phenylalanine :

N-Acetyl-L-phenylalanine (1.0 equiv) is dissolved in methylene chloride at -15°C, treated with N-methylmorpholine (1.5 equiv) and isobutyl chloroformate (1.5 equiv) to form the mixed anhydride. -

Coupling with α-Aminonitrile :

Glycine nitrile (H₂N-CH₂-CN) or its protected derivative is added to the anhydride, followed by stirring at -15°C for 1.5 h and overnight at room temperature. -

Workup :

The organic layer is washed with NaHCO₃, HCl, and NaCl, then dried and concentrated. Recrystallization from ethyl acetate yields the product.

Yield and Characterization

In analogous syntheses, N-(N-acetyl-L-phenylalanyl)-α-aminopropionitrile was obtained in 30% yield after recrystallization. Characterization data included:

-

¹H NMR (DMSO-d₆) : δ 7.2–7.4 (ArH), 4.3 (α-H), 2.9 (CH₂CN).

-

MS (EI) : m/z 277.1433 (calc. 277.1426).

For glycine nitrile, instability of H₂N-CH₂-CN necessitates protective strategies (e.g., Boc or Fmoc groups) during coupling.

Dehydration of C-Terminal Amide to Nitrile

Conversion of a peptide amide to a nitrile offers a post-synthetic route to Ac-Phe-Gly-CN. Gour-Salin et al. demonstrated this using p-toluenesulfonyl chloride (TsCl) in pyridine.

Synthesis Steps

-

Peptide Amide Preparation :

Ac-Phe-Gly-OH is converted to Ac-Phe-Gly-NH₂ via EDCI-mediated coupling with ammonium chloride. -

Dehydration :

The amide (1.0 equiv) is dissolved in pyridine, treated with TsCl (1.5 equiv) at 0°C, and stirred for 12 h. -

Isolation :

The reaction is quenched with water, extracted into CH₂Cl₂, and purified via column chromatography.

Optimization Data

-

Temperature : 0°C to room temperature.

-

Side Reactions : Over-dehydration or sulfonate formation may occur with excess TsCl.

Strecker Synthesis for α-Amino Nitrile Precursors

The Strecker reaction, detailed in Fanning’s thesis, generates α-amino nitriles from aldehydes, ammonia, and cyanide. For glycine nitrile, formaldehyde serves as the aldehyde precursor.

Reaction Setup

Limitations

-

Instability : Free glycine nitrile (H₂N-CH₂-CN) is prone to polymerization, requiring immediate use in peptide coupling.

-

Racemization : Hydrolysis of the nitrile to the amino acid risks racemization unless protected.

Comparative Analysis of Methods

化学反応の分析

反応の種類: N-アセチル-フェニルアラニル-グリシン-ニトリルは、以下を含むさまざまな化学反応を起こします。

加水分解: ニトリル基は、対応するアミドまたはカルボン酸を形成するために加水分解される可能性があります。

還元: ニトリル基は、対応するアミンを形成するために還元される可能性があります。

一般的な試薬と条件:

加水分解: ニトリル基を加水分解するために、酸性または塩基性の条件が使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または触媒的ハイドロジェネーションなどの還元剤が使用されます。

主な生成物:

加水分解: アミドまたはカルボン酸。

還元: アミン。

置換: 置換ニトリル.

4. 科学研究への応用

N-アセチル-フェニルアラニル-グリシン-ニトリルは、いくつかの科学研究への応用があります。

生化学: システインプロテアーゼのメカニズムを研究するために、阻害剤として使用されます。

創薬: システインプロテアーゼが関与する病気に対する潜在的な治療薬として調査されています。

ケミカルバイオロジー: 酵素阻害剤や酵素活性を研究するためのプローブの設計に使用されています.

科学的研究の応用

N-acetyl-phenylalanyl-glycine-nitrile has several scientific research applications:

Biochemistry: Used as an inhibitor to study the mechanism of cysteine proteases.

Drug Development: Investigated as a potential therapeutic agent for diseases involving cysteine proteases.

Chemical Biology: Employed in the design of enzyme inhibitors and probes for studying enzyme activity.

作用機序

N-アセチル-フェニルアラニル-グリシン-ニトリルの作用機序は、酵素の活性部位にあるシステインのチオール基とニトリル基の間の共有結合性付加物の形成を含みます。 この相互作用は、触媒部位を遮断し、基質結合とそれに続く触媒作用を阻止することで、酵素の活性を阻害します . 分子標的は、パパインなどのシステインプロテアーゼを含みます .

類似化合物:

- N-アセチル-グリシン-ニトリル

- N-ベンゾイル-グリシン-ニトリル

- ベンゾイルアミドアセトニトリル(ヒプリルニトリル)

比較: N-アセチル-フェニルアラニル-グリシン-ニトリルは、フェニルアラニン側鎖の存在によりユニークであり、他の類似化合物と比較して共有結合したニトリルにさらに安定性を提供します . この安定性により、その阻害能力が向上し、生化学研究において貴重なツールとなっています .

類似化合物との比較

N-Acetylglycylglycine

Molecular Formula : C₆H₁₀N₂O₄

CAS : 5687-48-9

Structure : Acetylated dipeptide of two glycine residues, terminating in a carboxylic acid (-COOH).

Key Differences :

- Lacks aromatic (phenyl) and nitrile groups.

- Higher oxygen content (O₄ vs. O₃ in the target compound) due to carboxylic acid termini.

Properties : - Higher water solubility compared to the target compound, owing to polar -COOH groups.

- Lower lipophilicity (logP ~ -1.2) vs. the target’s estimated logP ~ 1.5 (due to phenyl and nitrile groups).

Applications : - Model compound for studying peptide acetylation effects .

N-Phenylglycine

Molecular Formula: C₈H₉NO₂ CAS: 103-01-5 Structure: Glycine with a phenyl group attached to the amino nitrogen. Key Differences:

- No acetylation or nitrile modification.

- Smaller molecular weight (151.16 g/mol vs. 285.28 g/mol for the target).

Properties : - Moderate solubility in polar solvents (e.g., ethanol, DMSO).

- Reactivity dominated by the free amino and carboxylic acid groups. Applications:

- Precursor in dye synthesis and agrochemicals .

Nitro- and Ester-Modified Phenylalanine Derivatives

Examples :

- L-Phenylalanine, N-acetyl-4-nitro-, methyl ester (CAS: 36097-39-9) .

- Glycine, N-(4-nitro-L-phenylalanyl)-, ethyl ester (CAS: 88319-55-5) .

Key Differences : - Nitro (-NO₂) and ester (-COOR) groups replace the nitrile.

- Nitro groups are strongly electron-withdrawing, altering electronic properties.

Properties : - Esters are more hydrolytically labile than nitriles.

- Nitro derivatives exhibit UV absorption, useful in analytical detection .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| N-Acetyl-phenylalanyl-glycine-nitrile | C₁₃H₁₅N₃O₃ | 285.28 | Acetyl, phenyl, nitrile | High lipophilicity, protease inhibition |

| N-Acetylglycylglycine | C₆H₁₀N₂O₄ | 174.16 | Acetyl, carboxylic acid | High solubility, model peptide |

| N-Phenylglycine | C₈H₉NO₂ | 151.16 | Phenyl, amino, carboxylic acid | Moderate reactivity, dye precursor |

| 4-Nitro-L-phenylalanine methyl ester | C₁₀H₁₀N₂O₄ | 238.20 | Nitro, ester, phenyl | UV-active, synthetic intermediate |

Research Findings and Functional Implications

Nitrile vs. Carboxylic Acid :

- The nitrile group in the target compound enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., cathepsin inhibitors) .

- In contrast, carboxylic acid-terminated peptides (e.g., N-acetylglycylglycine) are more suited for hydrogen bonding and ionic interactions.

Aromatic vs. Aliphatic Side Chains :

- The phenyl group in the target compound increases hydrophobic interactions, improving membrane permeability compared to aliphatic analogs like N-acetylglycylglycine .

Stability :

- Nitriles are chemically stable under physiological conditions, whereas ester-containing derivatives (e.g., 88319-55-5) are prone to hydrolysis .

Q & A

Q. What are the recommended synthesis protocols for N-acetyl-phenylalanyl-glycine-nitrile, and how can purity be validated?

Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with acetylation of the phenylalanyl-glycine backbone followed by nitrile group introduction. Critical steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .

- Nitrile Formation : Employ cyanogen bromide (CNBr) or Mitsunobu conditions for nitrile functionalization, monitored via thin-layer chromatography (TLC) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm for peptide bonds) and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with nuclear magnetic resonance (NMR) for structural integrity .

Q. What safety protocols are critical when handling N-acetyl-phenylalanyl-glycine-nitrile in laboratory settings?

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation/exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust/aerosols are generated .

- Emergency Measures : Install eyewash stations and safety showers. Documented procedures for spills (e.g., neutralization with activated carbon) and disposal per EPA guidelines .

Q. How can researchers optimize experimental conditions for characterizing this compound’s stability?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) to assess decomposition temperatures.

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–37°C, sampling at intervals for HPLC analysis. Correlate degradation products with MS/MS fragmentation patterns .

Advanced Research Questions

Q. How do computational methods resolve contradictions in conformational analysis of N-acetyl-phenylalanyl-glycine-nitrile?

- Density Functional Theory (DFT) : Optimize geometries using dispersion-corrected functionals (e.g., ωB97X-D) to account for intramolecular hydrogen bonds and van der Waals interactions. Compare with experimental IR spectra (3000–4000 cm⁻¹ region) to validate hydrogen bonding patterns .

- Molecular Dynamics (MD) : Simulate free-energy surfaces (e.g., AMBER force field) to identify dominant conformers under varying temperatures. Cross-validate with gas-phase IR/UV spectroscopy data to resolve discrepancies between empirical and ab initio results .

Q. What methodologies address data inconsistencies in bioactivity studies of peptide-nitrile derivatives?

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthesis. Pre-register hypotheses to minimize confirmation bias .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with isothermal titration calorimetry (ITC) to verify binding affinities. Discrepancies may arise from solvent effects or aggregation; use dynamic light scattering (DLS) to detect particulates .

Q. How can researchers identify and quantify trace impurities in N-acetyl-phenylalanyl-glycine-nitrile batches?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar impurities and multiple reaction monitoring (MRM) for sensitivity. Reference standards (e.g., N-acetyl Norfentanyl analogs) aid in structural elucidation .

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect stereochemical impurities by analyzing through-space correlations in 2D NMR spectra .

Q. What advanced techniques elucidate the role of nitrile groups in peptide backbone dynamics?

- Ultrafast 2D-IR Spectroscopy : Probe vibrational coupling between the nitrile group and adjacent amide bonds to map picosecond-scale conformational changes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Partition the nitrile moiety for high-level CCSD(T) calculations while modeling the peptide environment with molecular mechanics. This reveals electronic polarization effects on reactivity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate computational predictions (e.g., DFT-optimized structures) with experimental data (IR, NMR) using Bland-Altman plots or residual analysis .

- Ethical Reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of synthesis protocols, statistical methods, and raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。